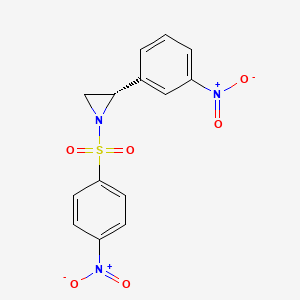![molecular formula C36H38O2 B14219358 4,4'-Bis[(2-ethenylphenyl)methoxy]-2,2',3,3',5,5'-hexamethyl-1,1'-biphenyl CAS No. 803688-12-2](/img/structure/B14219358.png)
4,4'-Bis[(2-ethenylphenyl)methoxy]-2,2',3,3',5,5'-hexamethyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Bis[(2-ethenylphenyl)methoxy]-2,2’,3,3’,5,5’-hexamethyl-1,1’-biphenyl is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its biphenyl core, which is substituted with multiple methyl groups and ethenylphenylmethoxy groups, making it a highly functionalized molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis[(2-ethenylphenyl)methoxy]-2,2’,3,3’,5,5’-hexamethyl-1,1’-biphenyl typically involves multi-step organic reactions. One common method includes the reaction of 2-ethenylphenol with a suitable biphenyl derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Bis[(2-ethenylphenyl)methoxy]-2,2’,3,3’,5,5’-hexamethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form the corresponding ethyl derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid or osmium tetroxide can be used.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products
The major products formed from these reactions include epoxides, diols, ethyl derivatives, and various substituted biphenyl compounds.
Aplicaciones Científicas De Investigación
4,4’-Bis[(2-ethenylphenyl)methoxy]-2,2’,3,3’,5,5’-hexamethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery system.
Industry: It is used in the development of advanced materials, including polymers and electronic devices
Mecanismo De Acción
The mechanism of action of 4,4’-Bis[(2-ethenylphenyl)methoxy]-2,2’,3,3’,5,5’-hexamethyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The ethenyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The biphenyl core provides structural stability and facilitates interactions with other compounds.
Comparación Con Compuestos Similares
Similar Compounds
- 9,9-Bis[4-[(4-ethenylphenyl)methoxy]phenyl]-N2,N7-di-1-naphthalenyl-N2,N7-diphenyl-9H-fluorene-2,7-diamine
- 4-Methoxyphenethylamine
Uniqueness
4,4’-Bis[(2-ethenylphenyl)methoxy]-2,2’,3,3’,5,5’-hexamethyl-1,1’-biphenyl is unique due to its highly substituted biphenyl core and the presence of multiple functional groups. This makes it a versatile compound with a wide range of applications in different scientific fields .
Propiedades
Número CAS |
803688-12-2 |
|---|---|
Fórmula molecular |
C36H38O2 |
Peso molecular |
502.7 g/mol |
Nombre IUPAC |
4-[(2-ethenylphenyl)methoxy]-1-[4-[(2-ethenylphenyl)methoxy]-2,3,5-trimethylphenyl]-2,3,5-trimethylbenzene |
InChI |
InChI=1S/C36H38O2/c1-9-29-15-11-13-17-31(29)21-37-35-23(3)19-33(25(5)27(35)7)34-20-24(4)36(28(8)26(34)6)38-22-32-18-14-12-16-30(32)10-2/h9-20H,1-2,21-22H2,3-8H3 |
Clave InChI |
UZWSPKKDWKPEBV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1OCC2=CC=CC=C2C=C)C)C)C3=C(C(=C(C(=C3)C)OCC4=CC=CC=C4C=C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B14219305.png)


![N-Dodecyl-N'-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea](/img/structure/B14219311.png)



![Morpholine, 4-[3-(diphenylphosphinyl)-1,3-diphenyl-1,2-propadienyl]-](/img/structure/B14219337.png)
![N-Methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B14219344.png)
![N-[2-(4-Nitroanilino)ethyl]formamide](/img/structure/B14219345.png)

![1-[(4S)-4-Benzyl-2,2-dimethyl-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate](/img/structure/B14219353.png)

